An In-depth Technical Guide to 6-Methyl-1-indanone: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to 6-Methyl-1-indanone: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-1-indanone is a substituted indanone, an organic compound characterized by a bicyclic structure composed of a benzene ring fused to a five-membered ring containing a ketone.[1][2] It serves as a valuable intermediate in organic synthesis and possesses applications in various fields, including the fragrance and flavor industries, and as a starting material for the synthesis of more complex molecules like branched alkyl indanes (BINs).[1][3][4] Furthermore, its derivatives are explored for potential therapeutic properties, making it a compound of interest in medicinal chemistry and drug development.[3][5] This document provides a comprehensive overview of its chemical properties, structure, and relevant experimental methodologies.
Chemical Structure
6-Methyl-1-indanone's structure consists of an indanone core with a methyl group substituted at the 6th position of the aromatic ring. The IUPAC name for this compound is 6-methyl-2,3-dihydroinden-1-one.[6]
Caption: Chemical structure of 6-Methyl-1-indanone.
Chemical and Physical Properties
The key chemical and physical properties of 6-Methyl-1-indanone are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2][6] |
| Appearance | White to light yellow crystal powder/solid | [1][2] |
| Melting Point | 60-62 °C | [1][2][7] |
| Boiling Point | 70 °C at 0.4 mmHg | [1][2][7] |
| Density (estimate) | 0.9071 g/cm³ | [7] |
| CAS Number | 24623-20-9 | [1][2] |
| Solubility | Soluble in methanol | [8] |
| SMILES String | Cc1ccc2CCC(=O)c2c1 | [2] |
| InChI Key | DBOXRDYLMJMQBB-UHFFFAOYSA-N | [2] |
Experimental Protocols
Synthesis via Intramolecular Friedel-Crafts Acylation
A common and effective method for the synthesis of indanones is through an intramolecular Friedel-Crafts acylation of a suitable precursor. The following is a generalized protocol based on established chemical principles for such reactions.[5][9][10]
Objective: To synthesize 6-Methyl-1-indanone from 3-(p-tolyl)propanoic acid.
Materials:
-
3-(p-tolyl)propanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
A Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄))
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis under anhydrous conditions
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(p-tolyl)propanoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This yields the crude 3-(p-tolyl)propanoyl chloride.
-
-
Intramolecular Friedel-Crafts Acylation:
-
Cool a flask containing anhydrous DCM to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., AlCl₃) to the cooled solvent with stirring.
-
Dissolve the crude 3-(p-tolyl)propanoyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirred suspension of the Lewis acid over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[11]
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 6-Methyl-1-indanone.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Analytical Characterization: Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of synthesized 6-Methyl-1-indanone to confirm the presence of key functional groups.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Take a small amount (1-2 mg) of the purified, dry 6-Methyl-1-indanone and grind it into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Briefly grind the mixture to ensure it is homogenous.
-
Transfer a small amount of the mixture to a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
The resulting spectrum should show characteristic absorption bands for the carbonyl group (C=O) of the ketone (typically around 1700 cm⁻¹) and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
-
Experimental and Synthetic Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 6-Methyl-1-indanone.
Caption: A generalized workflow for the synthesis and analysis of 6-Methyl-1-indanone.
Applications and Logical Relationships in Synthesis
6-Methyl-1-indanone is not only a final product for certain applications but also a crucial building block in multi-step organic syntheses. Its chemical structure, featuring a ketone and an aromatic ring, allows for a variety of subsequent chemical transformations.
Caption: Role of 6-Methyl-1-indanone as a synthetic intermediate.
As illustrated, the ketone functional group can undergo reactions such as reduction, oxidation, and addition, while the aromatic ring can be subject to further electrophilic substitution. This versatility makes it a key intermediate in the synthesis of:
-
Branched Alkyl Indanes (BINs) : Used in studies of hydrocarbon toxicology.[2]
-
Fragrance and Flavor Compounds : Where the indanone core is a common motif.[3][4]
-
Pharmaceutical Scaffolds : The indanone structure is present in various biologically active molecules, and derivatives are investigated for therapeutic potential.[3][5]
Safety Information
6-Methyl-1-indanone is classified as a combustible solid.[2] Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses and gloves.[2] It should be handled in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. 6-Methyl-1-indanone CAS#: 24623-20-9 [m.chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Methyl-1-indanone | C10H10O | CID 2795093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Methyl-1-indanone CAS#: 24623-20-9 [amp.chemicalbook.com]
- 8. 6-Methyl-1-indanone price,buy 6-Methyl-1-indanone - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. Organic Syntheses Procedure [orgsyn.org]
